(1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI
(1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI
Brand Name:
Vulcanchem
CAS No.:
158052-18-7
VCID:
VC0116161
InChI:
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1
SMILES:
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3]
Molecular Formula:
C70H49MnN2O4
Molecular Weight:
1037.11
(1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI
CAS No.: 158052-18-7
Main Products
VCID: VC0116161
Molecular Formula: C70H49MnN2O4
Molecular Weight: 1037.11
CAS No. | 158052-18-7 |
---|---|
Product Name | (1S,2S)-N,N/'-BIS[(R)-2-HYDROXY-2/'-PHENYL-1,1/'-BINAPHTHYL-3-YLMETHYLENE]-1,2-DIPHENYLETHYLENEDIAMI |
Molecular Formula | C70H49MnN2O4 |
Molecular Weight | 1037.11 |
IUPAC Name | manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
Standard InChI | InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1 |
Standard InChIKey | KXEXRGSEABDUME-XKCBYAASSA-K |
SMILES | CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
PubChem Compound | 53384488 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume